molecular formula C21H46INO B14394878 3-Hydroxy-N,N,N-trimethyloctadecan-1-aminium iodide CAS No. 88552-97-0

3-Hydroxy-N,N,N-trimethyloctadecan-1-aminium iodide

Cat. No.: B14394878
CAS No.: 88552-97-0
M. Wt: 455.5 g/mol
InChI Key: PRMMIQSXIVIHLD-UHFFFAOYSA-M
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Description

3-Hydroxy-N,N,N-trimethyloctadecan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C21H46IN. It is known for its surfactant properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N,N,N-trimethyloctadecan-1-aminium iodide typically involves the quaternization of N,N,N-trimethyloctadecan-1-amine with methyl iodide. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N,N-trimethyloctadecan-1-aminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-N,N,N-trimethyloctadecan-1-aminium iodide is used in various scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It interacts with cell membranes, disrupting their structure and increasing permeability. This leads to the leakage of cellular contents and ultimately cell death. The molecular targets include lipid bilayers and membrane proteins .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyloctadecan-1-aminium chloride
  • N,N,N-Trimethyloctadecan-1-aminium bromide

Comparison

3-Hydroxy-N,N,N-trimethyloctadecan-1-aminium iodide is unique due to its hydroxyl group, which enhances its solubility in water and its ability to form hydrogen bonds. This makes it more effective as a surfactant compared to its chloride and bromide counterparts .

Properties

CAS No.

88552-97-0

Molecular Formula

C21H46INO

Molecular Weight

455.5 g/mol

IUPAC Name

3-hydroxyoctadecyl(trimethyl)azanium;iodide

InChI

InChI=1S/C21H46NO.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(2,3)4;/h21,23H,5-20H2,1-4H3;1H/q+1;/p-1

InChI Key

PRMMIQSXIVIHLD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(CC[N+](C)(C)C)O.[I-]

Origin of Product

United States

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